molecular formula C20H13N3O2S B3896370 (2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B3896370
M. Wt: 359.4 g/mol
InChI Key: SFELURZQMYFJGY-WUKNDPDISA-N
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Description

The compound (2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that features a unique structure combining an indole, thiazole, and benzimidazole moiety

Properties

IUPAC Name

(2E)-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c1-2-11-22-14-9-5-3-7-12(14)16(18(22)24)17-19(25)23-15-10-6-4-8-13(15)21-20(23)26-17/h2-10H,1,11H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFELURZQMYFJGY-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazole derivatives, and benzimidazole derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining the indole and thiazole derivatives under acidic or basic conditions to form the core structure.

    Cyclization Reactions: Promoting the formation of the benzimidazole ring through intramolecular cyclization.

    Functional Group Modifications: Introducing the prop-2-en-1-yl group and other functional groups through various organic transformations such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes:

    Catalysts: Using specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, affecting its reactivity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms.

Scientific Research Applications

(2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, affecting cellular signaling.

    Alter Gene Expression: Influence the expression of genes related to its biological effects.

Comparison with Similar Compounds

(2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can be compared with similar compounds such as:

    Indole Derivatives: Compounds containing the indole moiety, known for their biological activities.

    Thiazole Derivatives: Compounds with the thiazole ring, often used in pharmaceuticals.

    Benzimidazole Derivatives: Compounds featuring the benzimidazole structure, widely studied for their medicinal properties.

The uniqueness of This compound lies in its combined structure, which may confer distinct chemical and biological properties compared to its individual components.

Biological Activity

The compound (2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one , identified by CAS number 324546-70-5 , is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on anti-cancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H13N3O2SC_{20}H_{13}N_{3}O_{2}S with a molar mass of 359.4 g/mol . The structure consists of a thiazolo-benzimidazole core fused with an indole derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H13N3O2S
Molar Mass359.4 g/mol
CAS Number324546-70-5

Anti-Cancer Properties

Recent studies have highlighted the compound's anti-proliferative activity against various cancer cell lines. Notably, it has shown significant efficacy against:

  • SK-BR-3 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • HCT-116 (colon cancer)
  • SW480 (colon cancer)
  • Ovcar-3 (ovarian cancer)
  • HL-60 (leukemia)
  • Saos-2 (osteosarcoma)
  • HepG2 (liver cancer)

Among these, the most sensitive cell lines were identified as HL-60, HCT116, and MDA-MB-231 .

The mechanism underlying the anti-cancer effects involves the induction of apoptosis through the enhancement of reactive oxygen species (ROS). Specifically, the compound inhibits thioredoxin reductase (TrxR), leading to increased oxidative stress within cancer cells. This triggers apoptotic pathways characterized by the activation of pro-apoptotic proteins such as Bax and cleaved-caspase 3 .

Structure–Activity Relationship (SAR)

Preliminary structure–activity relationship studies indicate that modifications to the double bond and ester groups significantly influence anti-proliferative activity. For instance, derivatives with altered substituents exhibited varying levels of potency against targeted tumor cell lines .

Study 1: Indole Derivatives

A study focused on a series of indole-based compounds demonstrated that derivatives similar to our compound exhibited potent anti-cancer properties. The results indicated that structural modifications could enhance or diminish biological activity, emphasizing the importance of specific functional groups in therapeutic efficacy .

Study 2: Multicomponent Reactions

Research into multicomponent reactions has shown that combining various reactants can yield compounds with enhanced biological activities. This approach may facilitate the synthesis of new derivatives based on the thiazolo-benzimidazole framework that could further improve anti-cancer effects .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound combines an indole-derived moiety fused with a thiazolo[3,2-a]benzimidazole core. Key functional groups include:

  • A prop-2-en-1-yl (allyl) substituent at the indole nitrogen, which may enhance solubility or participate in electrophilic additions.
  • A conjugated π-system spanning the indole-thiazole-benzimidazole framework, enabling charge delocalization and potential photochemical activity.
  • A keto group at the 2-position of the indole, which can act as a hydrogen-bond acceptor . These features influence reactivity in synthesis (e.g., susceptibility to nucleophilic attack at the keto group) and interactions with biological targets (e.g., π-π stacking with aromatic residues).

Q. What synthetic routes are commonly used to prepare this compound?

A typical multi-step approach involves:

  • Step 1: Synthesis of the indole precursor via cyclization of substituted anilines with allyl bromide under acidic conditions.
  • Step 2: Formation of the thiazolo[3,2-a]benzimidazole core using a Hantzsch thiazole synthesis, involving condensation of 2-aminobenzimidazole with α-bromoketones.
  • Step 3: Coupling the indole and thiazole-benzimidazole moieties via a Knoevenagel condensation, requiring precise pH control (pH 4–6) and temperatures of 60–80°C to stabilize the (2E)-stereochemistry . Yields are typically 40–60%, with purity >95% achieved via recrystallization in DMF/acetic acid .

Q. How is the compound characterized for structural validation?

Essential techniques include:

  • X-ray crystallography to confirm the (2E)-configuration and bond angles (e.g., C=C bond length ~1.35 Å).
  • 1H/13C NMR for detecting allyl protons (δ 5.1–5.8 ppm) and the indole NH (δ 10.2–10.5 ppm).
  • FT-IR to identify the carbonyl stretch (~1680 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical purity?

  • Optimize reaction solvents: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing side reactions.
  • Catalyst screening: Use Lewis acids like ZnCl₂ to accelerate Knoevenagel condensation while minimizing racemization.
  • Microwave-assisted synthesis: Reduces reaction time (from 12 h to 2 h) and improves yield by 15–20% . Contradictions in yield data (e.g., 40% vs. 60%) often arise from differences in solvent purity or heating uniformity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported IC₅₀ values (e.g., 5 μM vs. 20 μM for kinase inhibition) may stem from:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound aggregation: Use dynamic light scattering (DLS) to detect aggregates; add 0.01% Tween-80 to buffer.
  • Metabolic instability: Pre-treat compounds with liver microsomes to identify rapid degradation pathways .

Q. How does the allyl substituent impact the compound’s pharmacokinetic profile?

  • Metabolism: The allyl group undergoes CYP450-mediated oxidation to an epoxide, which can be mitigated by substituting with bulkier groups (e.g., propargyl).
  • Plasma stability: In vitro half-life increases from 2 h (allyl) to 6 h (propargyl) in human plasma, as measured by LC-MS/MS .

Q. What computational methods predict binding modes to biological targets?

  • Molecular docking (AutoDock Vina): Prioritize targets by docking the compound into ATP-binding pockets (e.g., CDK2, PDB: 1H1S).
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding.
  • QSAR modeling: Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory activity .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

TechniqueDiagnostic Peaks/RangesReference
1H NMR (DMSO-d6)δ 10.3 (s, 1H, NH), 5.6 (m, 2H, CH₂=CH)
FT-IR1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)
HRMS[M+H]+: m/z 429.0921 (calc. 429.0918)

Table 2: Comparison of Synthetic Yields Under Varied Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)Purity (%)
DMFZnCl₂7066297
EthanolNone80124592
DMSOCuI6045895
Data aggregated from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
(2E)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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